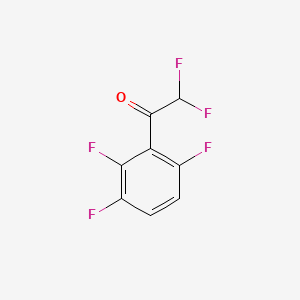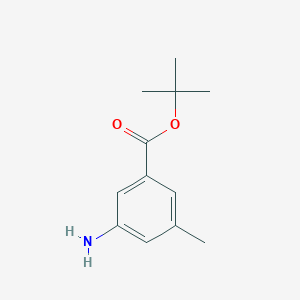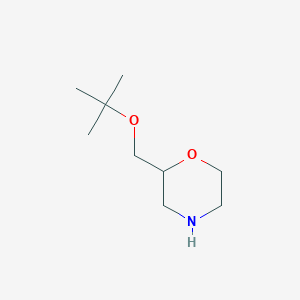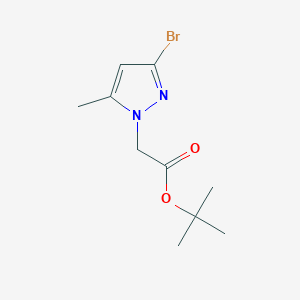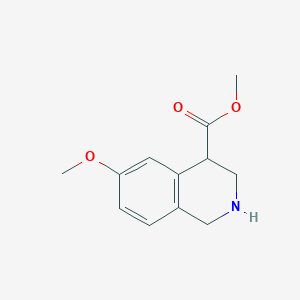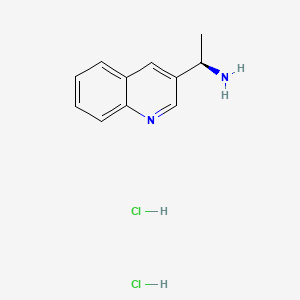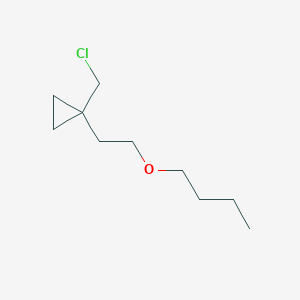
1-(2-Butoxyethyl)-1-(chloromethyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Butoxyethyl)-1-(chloromethyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a butoxyethyl group and a chloromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Butoxyethyl)-1-(chloromethyl)cyclopropane can be achieved through several synthetic routes. One common method involves the reaction of cyclopropane derivatives with appropriate reagents to introduce the butoxyethyl and chloromethyl groups. For example, the reaction of cyclopropane with 2-butoxyethanol and chloromethyl chloride under suitable conditions might yield the desired compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions using optimized conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Butoxyethyl)-1-(chloromethyl)cyclopropane can undergo various types of chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to remove or alter specific substituents.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could produce a variety of substituted cyclopropane compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-Butoxyethyl)-1-(chloromethyl)cyclopropane may have applications in several scientific research areas, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying the effects of cyclopropane derivatives on biological systems.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of other chemicals or materials.
Wirkmechanismus
The mechanism of action of 1-(2-Butoxyethyl)-1-(chloromethyl)cyclopropane would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering cellular pathways, or affecting the structure and function of biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other cyclopropane derivatives with different substituents, such as:
- 1-(2-Butoxyethyl)-1-(bromomethyl)cyclopropane
- 1-(2-Butoxyethyl)-1-(hydroxymethyl)cyclopropane
- 1-(2-Butoxyethyl)-1-(methyl)cyclopropane
Eigenschaften
Molekularformel |
C10H19ClO |
|---|---|
Molekulargewicht |
190.71 g/mol |
IUPAC-Name |
1-(2-butoxyethyl)-1-(chloromethyl)cyclopropane |
InChI |
InChI=1S/C10H19ClO/c1-2-3-7-12-8-6-10(9-11)4-5-10/h2-9H2,1H3 |
InChI-Schlüssel |
FAFBJHNJSQVHJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCC1(CC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


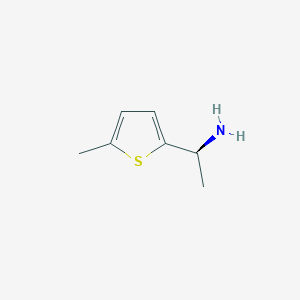
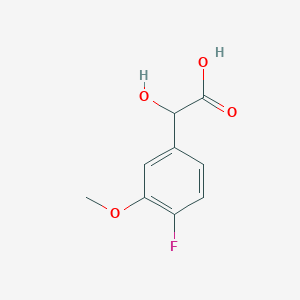
![6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole](/img/structure/B13539601.png)
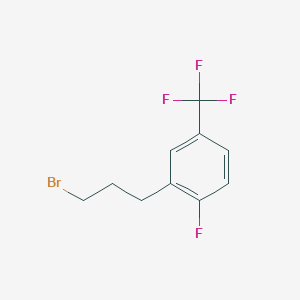
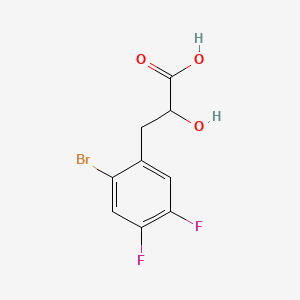


![2-chloro-4-[4-(propan-2-yl)piperazin-1-yl]-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione](/img/structure/B13539635.png)
